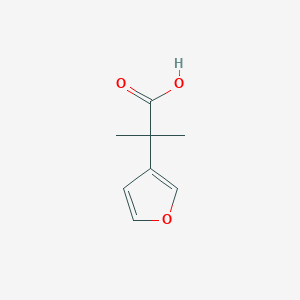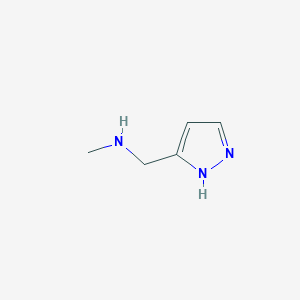![molecular formula C15H15ClN2 B1319694 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 937608-40-7](/img/structure/B1319694.png)
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline is a useful research compound. Its molecular formula is C15H15ClN2 and its molecular weight is 258.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Synthetic Approaches : There has been significant research into novel methods for synthesizing quinolinyl aniline derivatives. For example, Fretz et al. (2000) investigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, revealing a simple access to novel 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones (Fretz, Gaugler, & Schneider, 2000).
Characterization and Structural Analysis : Studies like that of Wu Chun (2004) have synthesized amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionyl chloride, focusing on the structural and analytical characterization of these compounds (Wu Chun, 2004).
Applications in Material Science and Pharmacology
Antimalarial Activity : Gupta and Prabhakar (2006) analyzed 7-chloro-4-(3',5'-disubstituted anilino)quinolines for their antimalarial properties, using topological descriptors to understand the structure-activity relationships (Gupta & Prabhakar, 2006).
Rho-Kinase Inhibition : Letellier et al. (2008) prepared a series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, aiming to investigate their potential as Rho-kinase inhibitors, which are important in arterial hypertension (Letellier, Guillard, Caignard, Ferry, Boutin, & Viaud-Massuard, 2008).
Antibacterial Agents : Karna (2019) explored the antibacterial properties of benzoderivative quinoxalines synthesized from 3-nitro anilines and chloroacetyl chloride, indicating potential applications in pharmaceuticals (Karna, 2019).
Eigenschaften
IUPAC Name |
3-chloro-4-(3,4-dihydro-2H-quinolin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-13-10-12(17)7-8-15(13)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPXKUPFCQTEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




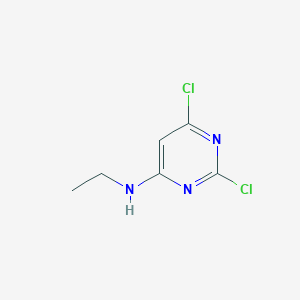
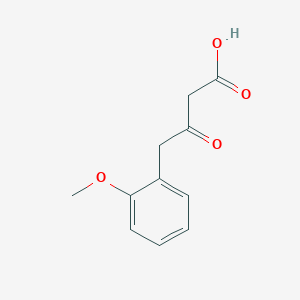

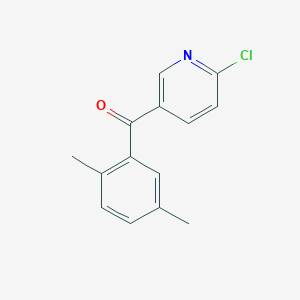


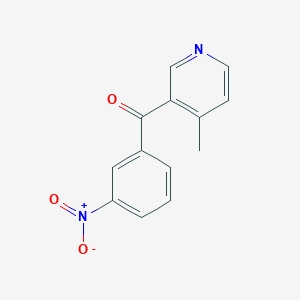
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)
